1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyphenyl)urea
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Description
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyphenyl)urea, also known as CPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPEP belongs to the class of urea derivatives and has been studied for its ability to modulate various biological pathways.
Scientific Research Applications
Neuropeptide Y5 Receptor Antagonists
Research on trisubstituted phenyl urea derivatives has shown their potential as neuropeptide Y5 (NPY5) receptor antagonists. These compounds have been optimized for in vitro potency, with some showing IC50s less than 0.1 nM at the NPY5 receptor. The study demonstrates the role of urea derivatives in developing treatments targeting the NPY5 receptor, which could have implications for obesity and related metabolic disorders (Fotsch et al., 2001).
Environmental Applications: Electro-Fenton Degradation
Another study explored the degradation of antimicrobials triclosan and triclocarban using electro-Fenton systems. This research demonstrates the environmental application of urea derivatives in the degradation of persistent organic pollutants, highlighting the potential of advanced oxidation processes in wastewater treatment (Sirés et al., 2007).
Chemical Synthesis and Hydrolysis Studies
Investigations into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides have provided insights into the stability and degradation pathways of these compounds in the environment. This research is crucial for understanding the environmental fate of urea-based pesticides and their impact on ecosystems (Gatidou & Iatrou, 2011).
Anion Sensing Properties
Mononuclear gold(I) acetylide complexes with urea moiety have been studied for their anion sensing properties. This research illustrates the potential of urea derivatives in developing sensors for detecting anions, which could have applications in environmental monitoring and analytical chemistry (Zhou et al., 2012).
properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-17-10-6-5-9-16(17)21-18(22)20-13-19(23,15-11-12-15)14-7-3-2-4-8-14/h2-10,15,23H,11-13H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZPAELEWLJVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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